molecular formula C12H11NO4 B1522512 5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid CAS No. 1245808-09-6

5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B1522512
CAS No.: 1245808-09-6
M. Wt: 233.22 g/mol
InChI Key: QMQQYVJXLOSFLY-UHFFFAOYSA-N
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Description

“5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . The compound is available in the form of a building block .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA), which can be potentially used as a monomer for biobased polyamides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C(c1ccc(C(O)=O)o1)Oc1ccccc1N .

Scientific Research Applications

Organic Synthesis

One key application involves the Diels−Alder reaction with 5-Amino-2-furancarboxylic acid methyl ester, which is used to prepare substituted anilines. This reaction proceeds with high regioselectivity, where the electron-withdrawing group is located ortho to the amino group, showcasing the utility of furan derivatives in constructing complex organic molecules (Padwa et al., 1997).

Polymer Chemistry

Furan derivatives are prominent in the synthesis of biobased polyesters, with enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters being a notable example. This process yields novel furan polyesters with significant molecular weights, demonstrating the potential of furan-based monomers in developing sustainable polymeric materials (Jiang et al., 2014).

Material Science

In material science, furan derivatives are explored for their potential in producing furan carboxylic acids, which are valuable in the pharmaceutical and polymer industries. Studies have shown that enzyme cascade systems can efficiently synthesize 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural, indicating the versatility of furan compounds in chemical synthesis and material innovation (Jia et al., 2019).

Properties

IUPAC Name

5-[(2-aminophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQQYVJXLOSFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233548
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-09-6
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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